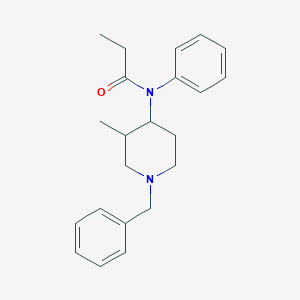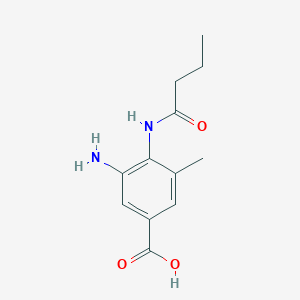
(E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate is an organic compound characterized by the presence of a bromo, nitro, and cyanomethyl group attached to an ethyl acrylate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-nitrophenylacetic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-nitrophenylacetic acid.
Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 4-bromo-2-nitrophenylacetate.
Knoevenagel Condensation: The final step involves a Knoevenagel condensation reaction between ethyl 4-bromo-2-nitrophenylacetate and malononitrile in the presence of a base such as piperidine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines or thiols, solvents like DMF or DMSO
Hydrolysis: Aqueous acid (HCl) or base (NaOH)
Major Products
Reduction: (E)-ethyl 3-(4-amino-2-nitrophenyl)-2-(cyanomethyl)acrylate
Substitution: (E)-ethyl 3-(4-substituted-2-nitrophenyl)-2-(cyanomethyl)acrylate
Hydrolysis: (E)-3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylic acid
Scientific Research Applications
(E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromo and cyanomethyl groups can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-ethyl 3-(4-chloro-2-nitrophenyl)-2-(cyanomethyl)acrylate
- (E)-ethyl 3-(4-fluoro-2-nitrophenyl)-2-(cyanomethyl)acrylate
- (E)-ethyl 3-(4-iodo-2-nitrophenyl)-2-(cyanomethyl)acrylate
Uniqueness
(E)-ethyl 3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)acrylate is unique due to the presence of the bromo group, which can undergo specific substitution reactions not possible with other halogens. Additionally, the combination of nitro and cyanomethyl groups provides a versatile platform for further functionalization and derivatization.
Properties
Molecular Formula |
C13H11BrN2O4 |
|---|---|
Molecular Weight |
339.14 g/mol |
IUPAC Name |
ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-(cyanomethyl)prop-2-enoate |
InChI |
InChI=1S/C13H11BrN2O4/c1-2-20-13(17)10(5-6-15)7-9-3-4-11(14)8-12(9)16(18)19/h3-4,7-8H,2,5H2,1H3/b10-7+ |
InChI Key |
VMQPCOUKVYLMMO-JXMROGBWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1)Br)[N+](=O)[O-])/CC#N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1)Br)[N+](=O)[O-])CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cholan-24-oic acid, 7,12-dihydroxy-3-[(1-oxo-2-propen-1-yl)oxy]-, amide with 2-amino-2-deoxy-alpha-D-glucopyranose, (3alpha,5beta,7alpha,12alpha)-](/img/structure/B12102057.png)
![1-[4-Hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2,3-triol](/img/structure/B12102061.png)




![(6Z)-2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B12102095.png)
![2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12102096.png)


![4-Amino-1-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1h)-one](/img/structure/B12102119.png)



